molecular formula C11H13NO3 B13569604 methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate

methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B13569604
M. Wt: 207.23 g/mol
InChI Key: PCPLVTQIVOPDNJ-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate is a synthetic indole derivative characterized by a partially saturated indole ring (2,3-dihydro-1H-indole core) with a hydroxymethyl substituent at the 4-position and a methyl ester group at the 6-position. These analogs are often explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target binding .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)7-4-8(6-13)9-2-3-12-10(9)5-7/h4-5,12-13H,2-3,6H2,1H3

InChI Key

PCPLVTQIVOPDNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2CCNC2=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with formaldehyde and a suitable esterifying agent. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes are often preferred due to their efficiency and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Properties/Applications References
Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate 4-hydroxymethyl, 6-methyl ester C11H13NO3 Not provided Hypothesized improved solubility due to hydroxymethyl group; potential intermediate for bioactive molecules N/A
Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate 4-bromo, 2-oxo, 6-methyl ester C10H8BrNO3 1638768-53-2 Bromine enhances electrophilicity; used in cross-coupling reactions for drug synthesis
Nintedanib (methyl (3Z)-3-[...]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate) 3-(phenylaminomethylene), 2-oxo, 6-methyl ester C31H33N5O4 656247-18-6 Approved anti-fibrotic drug; targets tyrosine kinase receptors
Methyl 1-methyl-β-carboline-3-carboxylate β-carboline scaffold, 1-methyl, 3-methyl ester C13H12N2O2 Not provided Neuroactive properties; potential MAO inhibitor
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-chloro, 3-methyl, 2-carboxylic acid C10H8ClNO2 16381-48-9 Antifungal/antibacterial applications; acidic group enhances protein binding
Methyl 1H-indole-6-carboxylate 6-methyl ester, unsaturated indole C10H9NO2 Not provided Intermediate in organic synthesis; lacks dihydro ring

Key Structural Differences and Implications

Substituent Effects: The 4-hydroxymethyl group in the target compound likely enhances hydrophilicity compared to halogenated analogs (e.g., 4-bromo derivative) or hydrophobic groups (e.g., phenylmethylene in Nintedanib). This could improve aqueous solubility, a critical factor in drug development . Nintedanib’s 3-(phenylaminomethylene) substituent enables kinase inhibition by binding to ATP pockets, a feature absent in the target compound due to its simpler substitution pattern .

The target compound lacks this moiety, which may reduce enzymatic degradation but limit target selectivity . Methyl ester vs. carboxylic acid: The ester group in the target compound and Nintedanib improves cell permeability compared to carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), which may exhibit stronger protein binding but poorer bioavailability .

Q & A

Basic Research Question

  • HPLC : Use C18 columns with UV detection (λ = 254–280 nm) for purity assessment (>95% threshold) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., hydroxymethyl protons at δ 4.2–4.5 ppm; indole aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., C₁₁H₁₁NO₃: theoretical 205.21 g/mol) .

How can researchers resolve discrepancies in reported melting points or spectral data across different studies?

Advanced Research Question
Discrepancies (e.g., mp ranges in indolecarboxaldehydes: 140–146°C vs. 193–198°C ) arise from polymorphism or solvent impurities . Methodological solutions:

  • Differential Scanning Calorimetry (DSC) : Determines exact melting behavior and phase transitions .
  • Recrystallization : Use DMF/acetic acid mixtures to isolate pure polymorphs .
  • Reproducibility protocols : Standardize drying (vacuum desiccation) and solvent removal (rotary evaporation under N₂) .

What strategies are effective for introducing hydroxymethyl groups at the 4-position of 2,3-dihydro-1H-indole scaffolds?

Advanced Research Question

  • Formylation-Reduction : React indole-4-carboxaldehyde derivatives (e.g., ) with NaBH₄ or LiAlH₄ to yield hydroxymethyl groups .
  • Direct Functionalization : Use Pd/Ru catalysts for C–H activation to introduce hydroxymethyl via cross-coupling (e.g., ).
  • Protection/Deprotection : Protect the indole NH with Boc groups before hydroxymethylation to prevent side reactions .

What are the key safety considerations for handling and storing this compound?

Basic Research Question

  • Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (P201/P301 codes) .
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal (P501 guidelines) .

How does the electronic environment of the indole ring influence the reactivity of the carboxylate group in cross-coupling reactions?

Advanced Research Question
The electron-rich indole ring (due to NH resonance) enhances carboxylate electrophilicity, facilitating:

  • Arylation : Ru catalysts activate C–H bonds at the 6-position, enabling coupling with aryl halides (e.g., ).
  • Steric Effects : Bulky substituents at the 4-hydroxymethyl group reduce reaction rates (e.g., 20% yield decrease with tert-butyl vs. methyl esters) .

What are the solubility characteristics of this compound in common organic solvents, and how do they impact reaction design?

Basic Research Question

SolventSolubility (mg/mL)Application
DMSO>50NMR studies
Methanol10–20Recrystallization
Dichloromethane5–10Column chromatography
Water<1Aqueous workup

Low water solubility necessitates polar aprotic solvents (DMF, DMSO) for reactions, while methanol/DCM mixtures improve chromatographic separation .

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